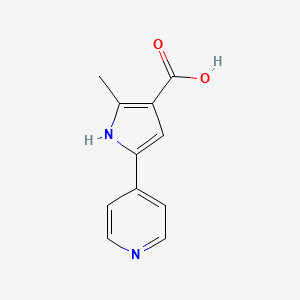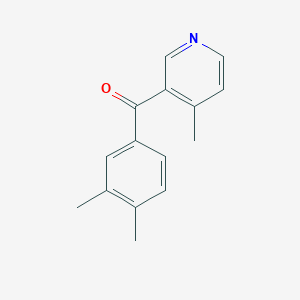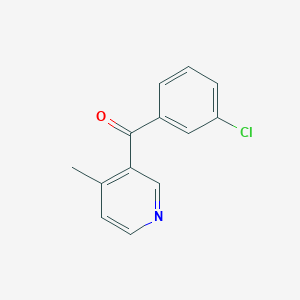
3-(3-Chlorobenzoyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “3-Chlorobenzoyl chloride”, a related compound, involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis
The molecular formula of “3-Chlorobenzoyl chloride” is C7H4Cl2O . It has a molecular weight of 175.012 Da .Chemical Reactions Analysis
“3-Chlorobenzoyl chloride” can be involved in various reactions. For instance, it can be used in the oxidation of aldehydes and ketones to esters, olefins to epoxides, and sulfides to sulfoxides and sulfones .Physical And Chemical Properties Analysis
“3-Chlorobenzoyl chloride” has a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Wissenschaftliche Forschungsanwendungen
Supramolecular Association in Organic Acid–Base Salts
Research on organic acid–base salts, including compounds like 2-amino-4-methylpyridine with 2-chlorobenzoate, demonstrates significant applications in supramolecular chemistry. The study of these compounds, which are related to 3-(3-Chlorobenzoyl)-4-methylpyridine, reveals their potential in forming extensive hydrogen bonds and other noncovalent interactions, leading to diverse supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Electrophoretic Separation Optimization
The study of methylpyridines, including 3-methylpyridines, provides insights into the optimization of pH in electrophoretic separation processes. This research is crucial for improving separation techniques in analytical chemistry, particularly in free solution capillary electrophoresis (Wren, 1991).
Safe and Efficient Synthesis in Microreaction Systems
3-Methylpyridine derivatives are used in the synthesis of important intermediates for nicotine insecticides. Innovations in microreaction systems for synthesizing these compounds, such as 3-methylpyridine-N-oxide, enhance safety and efficiency, showcasing the importance of these derivatives in industrial production (Sang, Huang, & Xu, 2020).
Functionalization for Drug Synthesis
The functionalization of related pyridine derivatives, like 2-fluoro-4-methylpyridine, plays a significant role in the synthesis of cognition-enhancing drugs. This research highlights the potential of such derivatives in medicinal chemistry for developing therapeutic agents (Pesti et al., 2000).
Vibrational Spectroscopy Studies
Studies on the vibrational spectra of methylpyridines provide valuable information for understanding their molecular structure and behavior. This research aids in the interpretation of IR and Raman spectra for these compounds, which is crucial for their identification and characterization in various scientific fields (Tocón, Woolley, Otero, & Marcos, 1998).
Chemical Vapor Deposition of CdS Films
Derivatives of methylpyridines have been used as precursors in the aerosol-assisted chemical vapor deposition of CdS films. This application is significant in material science for developing thin film materials with potential use in various technologies (Buckingham et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCHPRMIAJPZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorobenzoyl)-4-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


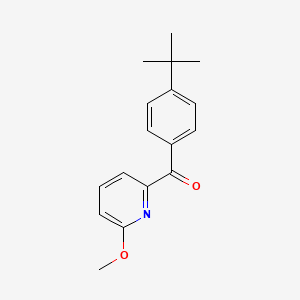




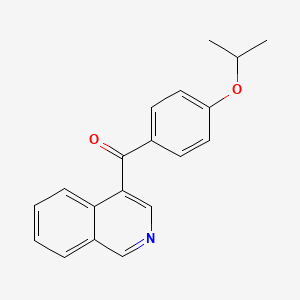

![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)
